molecular formula C20H24N10O10P2S2 B10800549 STING-Inducer-1

STING-Inducer-1

Cat. No.: B10800549
M. Wt: 690.5 g/mol
InChI Key: IZJJFUQKKZFVLH-LTKSHMRXSA-N
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Description

STING-Inducer-1 is a compound that targets the stimulator of interferon genes (STING) pathway, which plays a crucial role in the innate immune system. This pathway is involved in the detection of cytosolic DNA and the subsequent production of type I interferons and other cytokines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of STING-Inducer-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring consistency, purity, and cost-effectiveness. This typically includes:

Chemical Reactions Analysis

Types of Reactions

STING-Inducer-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

STING-Inducer-1 has a wide range of scientific research applications, including:

Mechanism of Action

STING-Inducer-1 exerts its effects by activating the STING pathway. The mechanism involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of STING-Inducer-1

This compound is unique in its specific structural features and functional groups that confer high potency and selectivity for the STING pathway. Its ability to robustly activate the STING pathway makes it a valuable tool for research and therapeutic applications .

Properties

Molecular Formula

C20H24N10O10P2S2

Molecular Weight

690.5 g/mol

IUPAC Name

(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol

InChI

InChI=1S/C20H24N10O10P2S2/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11?,12-,13-,14-,19-,20-,41?,42?/m1/s1

InChI Key

IZJJFUQKKZFVLH-LTKSHMRXSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(OC[C@@H]5C([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)OP(=S)(O1)O)O)O

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)O)O)O

Origin of Product

United States

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